molecular formula C10H10FN3 B1444969 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline CAS No. 1020670-43-2

3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No. B1444969
CAS RN: 1020670-43-2
M. Wt: 191.2 g/mol
InChI Key: BUNYIPDYQNIIMV-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as FIMA, is a heterocyclic compound with a unique combination of nitrogen, fluorine, and carbon atoms. FIMA has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Pharmaceutical Research

3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline: is a compound with potential applications in pharmaceutical research due to its imidazole ring. Imidazoles are a crucial component in the synthesis of various drugs, particularly those used to treat fungal infections . The fluorine atom in the compound could potentially be used to modulate the biological activity of new pharmacological agents.

Agricultural Chemistry

In agriculture, this compound could be explored for the development of novel agrochemicals. The imidazole moiety is known to be a core structure in certain pesticides and herbicides . The presence of the fluorine atom might enhance the properties of these agrochemicals, such as their stability and effectiveness.

Material Science

The compound’s unique structure may be valuable in material science, especially in the creation of new polymers or coatings that require specific chemical functionalities for improved performance . Its potential to form stable bonds with various substrates could be beneficial in developing advanced materials.

Solar Cell Technology

Imidazole derivatives are being investigated for their use in dye-sensitized solar cells (DSSCs) as they can act as electron donors and acceptors . 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline could contribute to the efficiency of DSSCs by improving the charge-transfer processes.

Catalysis

In catalysis, the imidazole ring of 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline can serve as a ligand for metal catalysts, potentially leading to more efficient and selective reactions . The fluorine atom might influence the electronic properties of the catalyst, affecting its activity and selectivity.

Dye and Pigment Industry

The compound could be used in the synthesis of dyes and pigments, where the imidazole ring might contribute to the chromophore system, affecting the color properties of the dye . The fluorine atom could also impact the dye’s solubility and stability.

Optical Applications

Optical applications, such as the development of new optical sensors or imaging agents, could benefit from the compound’s properties. The imidazole ring might interact with light in unique ways, and the fluorine atom could enhance these interactions, leading to improved optical materials .

Biochemical Research

Lastly, 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may be used in biochemical research to study enzyme interactions, as imidazole is a common moiety in biological systems . It could serve as a building block for compounds designed to probe or inhibit specific biochemical pathways.

properties

IUPAC Name

3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNYIPDYQNIIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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